Nemiralisib

Description

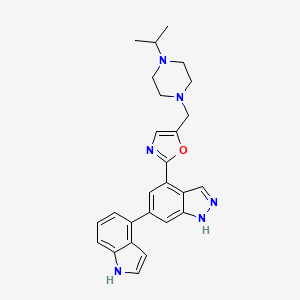

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIDWGZGWVSZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254036-71-9 | |

| Record name | Nemiralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemiralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMIRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEP8JJ3OZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemiralisib: A Technical Deep-Dive into its Mechanism of Action in Respiratory Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nemiralisib (GSK2269557) is a potent and highly selective, inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The therapeutic rationale for this compound in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma was predicated on the critical role of the PI3Kδ signaling pathway in driving the inflammatory responses characteristic of these conditions. Upregulation of the PI3Kδ pathway is observed in leukocytes, particularly neutrophils, from patients with COPD.[1][2] By inhibiting PI3Kδ, this compound was designed to modulate immune cell function and reduce airway inflammation. Despite demonstrating target engagement in early clinical studies, this compound's development was ultimately discontinued due to a lack of clinical efficacy in larger trials. This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound functions as an ATP-competitive inhibitor of PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[3] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling cascade, which is crucial for regulating the activation, proliferation, and function of various immune cells.[4] In respiratory diseases, the PI3Kδ pathway is often hyperactive in immune cells like neutrophils and lymphocytes, contributing to chronic inflammation.[2]

Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of transcription factors such as NF-κB and modulating cellular processes like cell survival, proliferation, and the production of inflammatory mediators.

This compound's high affinity and selectivity for PI3Kδ interrupt this cascade at a critical upstream juncture. By blocking the catalytic activity of PI3Kδ, this compound prevents the formation of PIP3, thereby attenuating downstream signaling through AKT and other effectors. This ultimately leads to a reduction in the inflammatory activities of immune cells implicated in respiratory diseases.[2]

Quantitative Data Summary

The preclinical and clinical development of this compound generated key quantitative data that characterized its potency, selectivity, and clinical effects.

Table 1: Preclinical Potency and Selectivity of this compound

| Parameter | Value | Description | Reference |

| pKi (PI3Kδ) | 9.9 | A measure of the binding affinity of this compound to the PI3Kδ enzyme. | |

| pIC50 (PI3Kδ) | 9.7 (in PBMC assay) | The negative logarithm of the half-maximal inhibitory concentration, indicating functional inhibition in a cellular context. | |

| Selectivity (pIC50) | >1000-fold vs PI3Kα, β, γ | Demonstrates high selectivity for the delta isoform over other closely related PI3K isoforms. | |

| pIC50 (PI3Kα) | 5.3 | ||

| pIC50 (PI3Kβ) | 5.8 | ||

| pIC50 (PI3Kγ) | 5.2 |

Table 2: Summary of Key Phase IIb Clinical Trial Results in COPD (NCT03345407)

| Endpoint | This compound Treatment Arm (750 µg) vs. Placebo | Outcome | Reference |

| Primary: Change from baseline in post-bronchodilator FEV1 at Week 12 | -0.004L (95% CrI: -0.051L to 0.042L) | No significant difference observed between this compound and placebo. | [1][6] |

| Secondary: Rate of re-exacerbations over 12 weeks | Rate ratio: 1.13 (95% CrI: 0.85 to 1.52) | No significant reduction in the rate of subsequent exacerbations compared to placebo. | [6] |

| Adverse Events | Post-inhalation cough | The most common adverse event, appearing to be dose-related. | [1][6] |

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting the generated data. Below are representative protocols for key experiments cited in the evaluation of this compound.

Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound against PI3K isoforms was likely determined using a biochemical assay, such as an Adapta™ Universal Kinase Assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for PI3Kδ, α, β, and γ.

Methodology:

-

Reaction Setup: A kinase reaction is performed in a microplate format. Each well contains the specific PI3K isoform, a lipid substrate (e.g., PIP2), ATP, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.

-

Detection: A detection solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled tracer is added. The antibody binds to the phosphorylated product (ADP), leading to a FRET signal.

-

Data Analysis: The intensity of the FRET signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Peripheral Blood Mononuclear Cell (PBMC) Assay (Representative Protocol)

This cellular assay assesses the functional impact of this compound on immune cells.

Objective: To determine the potency of this compound in inhibiting the production of inflammatory cytokines (e.g., IFNγ) from stimulated human PBMCs.

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment: The isolated PBMCs are cultured in appropriate media and pre-incubated with a range of this compound concentrations.

-

Stimulation: The cells are then stimulated with mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies) to induce cytokine production.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of IFNγ is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: The pIC50 value is determined by plotting the percentage of inhibition of IFNγ production against the log concentration of this compound.

In Vivo Model: Brown Norway Rat Ovalbumin (OVA) Challenge (Representative Protocol)

This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a relevant model of allergic airway inflammation.

Objective: To assess the ability of inhaled this compound to reduce Th2-driven lung inflammation.

Methodology:

-

Sensitization: Brown Norway rats are sensitized to ovalbumin (OVA) via intraperitoneal or intradermal injections of OVA emulsified in an adjuvant like Aluminum hydroxide (Al(OH)3).

-

Drug Administration: Prior to the antigen challenge, sensitized animals are treated with inhaled this compound (as a dry powder or nebulized solution) or a vehicle control.

-

Antigen Challenge: The animals are subsequently challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.

-

Assessment of Inflammation: At a defined time point after the challenge (e.g., 24 hours), bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the airways. The BAL fluid is analyzed for inflammatory cell influx (e.g., eosinophils, neutrophils), and levels of cytokines and other inflammatory mediators. Lung tissue may also be collected for histological analysis.

-

Data Analysis: The effects of this compound are determined by comparing the inflammatory readouts in the treated group to the vehicle-treated control group.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kδ. Its mechanism of action, centered on the disruption of the PI3Kδ/AKT signaling pathway in immune cells, provided a strong rationale for its development in inflammatory respiratory diseases. While preclinical data and early clinical studies were promising, the lack of efficacy in a large Phase IIb trial for COPD exacerbations led to the cessation of its development program. The data and methodologies presented in this guide offer a comprehensive overview of the scientific foundation and investigational path of this compound, providing valuable insights for researchers in the field of respiratory drug development and PI3Kδ pathway modulation.

References

- 1. Structural changes in the airways of sensitized brown Norway rats after antigen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An open label trial of this compound, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunotherapy with PI3K inhibitor and Toll-like receptor agonist induces IFN-γ+IL-17+ polyfunctional T cells that mediate rejection of murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent thiol and immune responses to ovalbumin challenge in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to GSK-2269557 (Nemiralisib) and the PI3K Delta Signaling Pathway

This technical guide provides a comprehensive overview of GSK-2269557 (this compound), a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway. It details the molecule's mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and illustrates the core biological and experimental workflows through detailed diagrams.

Introduction: The PI3K Delta Pathway and GSK-2269557

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a critical role in a multitude of cellular functions, including cell growth, proliferation, differentiation, survival, and trafficking.[1][2] The Class I PI3Ks are of particular interest in immunology and oncology. Within this class, the p110δ (PI3Kδ) isoform is predominantly expressed in leukocytes, such as B cells, T cells, neutrophils, and mast cells.[2][3][4] This restricted expression makes it an attractive therapeutic target for inflammatory and autoimmune diseases, as specific inhibition of PI3Kδ can modulate the immune response while potentially minimizing the side effects associated with broader PI3K inhibition.[5][6]

Aberrant PI3Kδ signaling is implicated in the pathogenesis of various inflammatory conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][5] GSK-2269557 (this compound) is a highly selective and potent inhaled inhibitor of PI3Kδ developed by GlaxoSmithKline for the treatment of these conditions.[5][7][8] By targeting the enzyme directly in the airways, GSK-2269557 aims to exert localized anti-inflammatory effects, thereby reducing leukocyte recruitment and activation in the lungs.[7][9]

Mechanism of Action of GSK-2269557

The PI3Kδ signaling cascade is initiated by the activation of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][10] Upon activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10][11]

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[10][11] This colocalization at the membrane leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn regulate critical cellular processes like cell survival, proliferation, and cytokine production.

GSK-2269557 exerts its therapeutic effect by binding to the ATP-binding pocket of the PI3Kδ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the entire downstream signaling cascade, leading to a reduction in immune cell activation and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK-2269557 from various studies.

Table 1: In Vitro Potency and Preclinical Efficacy

| Parameter | Value | Assay/Model | Source |

| pIC50 | >9 | PBMC Assay | [1] |

| Selectivity | Exquisite selectivity against other PI3K isoforms | HTRF Assay | [1] |

| EC50 | 67 µg/kg | Rat model of allergic airways inflammation (eosinophil recruitment) | [1][8] |

Table 2: Clinical Pharmacokinetics (Inhaled Administration)

| Parameter | Healthy Subjects | COPD Patients (1000 µg dose) | Source |

| Tmax (Time to Peak Plasma Conc.) | ~5 minutes (nebulized) / ~0.08 hours (DPI) | ~2 hours | [12][13][14] |

| Elimination Half-life (T½) | 19-42 hours (nebulized) / ~40 hours (DPI) | Not specified | [12][13] |

| Accumulation (Repeat Dosing) | 2.4 to 6-fold (plasma) | ~2-3 fold (plasma) | [7][13] |

| Lung to Plasma Ratio (ELF) | 440:1 (at 3 hours) | Not applicable | [13] |

| Dose Proportionality | Approximately proportional | Yes | [12] |

DPI: Dry Powder Inhaler; ELF: Epithelial Lining Fluid

Table 3: Clinical Pharmacodynamic Effects in COPD Patients (1000 µg dose, 14 days)

| Biomarker | Average Reduction vs. Placebo | Source |

| Sputum Interleukin-8 (IL-8) | 32% | [7] |

| Sputum Interleukin-6 (IL-6) | 29% | [7] |

Detailed Experimental Protocols

Protocol 1: PI3K Isoform Selectivity Assay (HTRF)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK-2269557 against PI3Kδ and other PI3K isoforms (α, β, γ).

-

Principle: A Homogeneous Time Resolved Fluorescence (HTRF) assay measures the enzymatic production of PIP3. The assay relies on the competition between biotinylated PIP3 and enzyme-generated PIP3 for binding to a GST-tagged GRP1-PH domain (which binds PIP3) and a Europium-labeled anti-GST antibody. Binding brings the Europium donor and an allophycocyanin (APC)-labeled streptavidin acceptor into proximity, generating a FRET signal.

-

Methodology:

-

Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with a fixed concentration of ATP and the substrate PIP2 in an assay buffer.

-

GSK-2269557 is added in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to different wells.

-

The enzymatic reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the detection reagents (Europium-anti-GST, APC-streptavidin, and biotin-PIP3) are added.

-

After an incubation period, the fluorescence is read at 665 nm and 620 nm. The ratio of these readings is calculated.

-

The data are normalized to controls (no inhibitor and no enzyme) and IC50 curves are generated using non-linear regression analysis.

-

Protocol 2: Brown Norway Rat Model of Allergic Airway Inflammation

-

Objective: To evaluate the in vivo efficacy of inhaled GSK-2269557 in reducing Th2-driven lung inflammation.

-

Principle: Brown Norway rats are sensitized to ovalbumin (OVA), an allergen, to induce an allergic phenotype. Subsequent challenge with OVA leads to an inflammatory response in the lungs, characterized by the recruitment of eosinophils.

-

Methodology:

-

Sensitization: Rats are sensitized via intraperitoneal injection of OVA emulsified with an adjuvant (e.g., Alum) on Day 0 and Day 7.

-

Dosing: On the day of the challenge (e.g., Day 14), rats are administered GSK-2269557 or vehicle via inhalation (e.g., intratracheal instillation or nose-only exposure) at various doses, typically 1 hour before the challenge.

-

Challenge: Animals are challenged with an aerosolized solution of OVA.

-

Endpoint Analysis: 24-48 hours post-challenge, animals are euthanized. A bronchoalveolar lavage (BAL) is performed to collect lung fluid.

-

Cell Counting: The total number of cells in the BAL fluid is counted, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).

-

Data Analysis: The dose-dependent reduction in eosinophil numbers in the BAL fluid is calculated, and an EC50 value is determined.[1]

-

Protocol 3: Induced Sputum Analysis in Clinical Trials

-

Objective: To measure the effect of GSK-2269557 on airway inflammatory biomarkers in patients.[7]

-

Principle: Sputum is induced by the inhalation of hypertonic saline, which draws fluid into the airways. The collected sputum is processed to separate cells from the soluble phase (sol), allowing for both cytological and biomarker analysis.

-

Methodology:

-

Pre-treatment: Patients are administered a bronchodilator (e.g., salbutamol) to prevent bronchoconstriction.

-

Induction: Patients inhale nebulized hypertonic saline (e.g., 3%, 4%, and 5% solutions) for set periods (e.g., 7 minutes each). After each inhalation period, the patient is encouraged to cough deeply to expectorate sputum into a collection container.

-

Sputum Processing: The collected sputum is treated with a reducing agent, such as dithiothreitol (DTT), to liquefy the mucus.

-

Centrifugation: The sample is centrifuged to separate the cell pellet from the supernatant (sol phase).

-

Biomarker Analysis: The supernatant is collected and stored at -80°C. Cytokine levels (e.g., IL-6, IL-8) are quantified using a validated immunoassay method, such as a Meso Scale Discovery (MSD) multiplex assay.

-

Data Analysis: Changes in cytokine levels from baseline and between treatment and placebo groups are statistically analyzed.[7][9]

-

Mandatory Visualizations

Clinical Development and Therapeutic Potential

GSK-2269557 (this compound) has been investigated in multiple clinical trials for respiratory diseases.

-

COPD: In a randomized, double-blind, placebo-controlled study in patients with moderate-to-severe COPD, inhaled GSK-2269557 was well tolerated.[7] The study demonstrated target engagement in the lungs, evidenced by a reduction in the inflammatory cytokines IL-6 and IL-8 in the sputum of treated patients.[7][9]

-

Asthma: Studies in patients with persistent, uncontrolled asthma have also been conducted. While the drug showed evidence of local PI3Kδ inhibition, this did not translate into significant clinical improvement in the broader asthma population studied.[15] Further investigation in more specific, severe asthma phenotypes was suggested.[15]

-

Activated PI3K Delta Syndrome (APDS): GSK-2269557 has also been studied in patients with APDS, a rare genetic disorder caused by mutations that lead to hyperactivation of the PI3Kδ pathway.[16] This represents a targeted therapeutic approach for a disease directly driven by the pathway GSK-2269557 inhibits.

The safety profile in these studies was generally acceptable, with the most common adverse events being cough and headache.[7]

Conclusion

GSK-2269557 is a potent and highly selective inhibitor of PI3Kδ that has demonstrated clear target engagement and anti-inflammatory activity in both preclinical models and clinical studies in humans. Its development as an inhaled therapy for respiratory diseases highlights a targeted approach to treating airway inflammation by modulating a key signaling pathway in leukocytes. While its broad efficacy in conditions like asthma remains to be fully established, its pharmacodynamic effects in COPD and its application in mechanism-based diseases like APDS underscore the therapeutic potential of selective PI3Kδ inhibition. The data and protocols presented here provide a comprehensive foundation for further research and development in this area.

References

- 1. apexbt.com [apexbt.com]

- 2. academic.oup.com [academic.oup.com]

- 3. alpco.com [alpco.com]

- 4. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-2269557|1254036-77-5|COA [dcchemicals.com]

- 6. Facebook [cancer.gov]

- 7. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]

- 12. Evaluation of the Safety, Tolerability, and Pharmacokinetics of GSK2269557 (this compound) Administered Via Dry Powder Inhaler to Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. researchgate.net [researchgate.net]

- 15. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled this compound in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors: A Technical Guide to their Role in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of inflammation. The PI3Kδ isoform, predominantly expressed in hematopoietic cells, is a key regulator of immune cell signaling, making it a prime therapeutic target for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the mechanism of action, quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and visual representations of the key pathways and processes involved.

The PI3Kδ Signaling Pathway in Immune Regulation

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are further divided into isoforms α, β, γ, and δ. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is primarily restricted to leukocytes.[1]

PI3Kδ is a central node in the signaling cascades of various immune cells, including B cells, T cells, neutrophils, and mast cells.[2] Downstream of B-cell receptors (BCR), T-cell receptors (TCR), cytokine receptors, and G-protein coupled receptors (GPCRs), PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This leads to the activation of downstream effectors such as Akt and mTOR, which in turn regulate a multitude of cellular functions critical for the inflammatory response.[4]

Dysregulation of the PI3Kδ pathway is implicated in various inflammatory and autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and asthma.[5][6] By inhibiting PI3Kδ, it is possible to modulate the activity of these immune cells and thereby reduce the inflammatory response.

Figure 1: PI3Kδ Signaling Pathway in Immune Cells.

Data Presentation: Potency and Selectivity of PI3Kδ Inhibitors

The therapeutic efficacy and safety of PI3Kδ inhibitors are largely determined by their potency and selectivity against other Class I PI3K isoforms. High selectivity for PI3Kδ is desirable to minimize off-target effects associated with the inhibition of the ubiquitously expressed PI3Kα and PI3Kβ isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable PI3Kδ inhibitors.

| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) |

| Idelalisib (CAL-101) | 2.5[2] | 820[7] | 565[7] | 89[7] | 328 | 226 | 35.6 |

| Duvelisib (IPI-145) | 2.5[4] | 1602[4] | 85[4] | 27.4[4] | 640.8 | 34 | 10.96 |

| Leniolisib (CDZ173) | 11[8] | 242 (22-fold)[8] | 418 (38-fold)[8] | 2222 (202-fold)[8] | 22 | 38 | 202 |

| Seletalisib (UCB-5857) | 12[9] | >3648 (>303-fold) | >288 (24-fold) | >3648 (>303-fold) | >303 | >24 | >303 |

| IC87114 | 500[10] | >100,000[10] | 75,000[10] | 29,000[10] | >200 | 150 | 58 |

| TG100-115 | 235[11] | 1300[11] | 1200[11] | 83[11] | 5.5 | 5.1 | 0.35 |

| ZSTK474 | 4.6[12] | 16[12] | 44[12] | 49[12] | 3.5 | 9.6 | 10.7 |

| AZD8154 | 0.69[13] | 61[13] | 1400[13] | 0.79[13] | 88.4 | 2029 | 1.14 |

Quantitative In Vivo Efficacy of PI3Kδ Inhibitors in Inflammation Models

The anti-inflammatory effects of PI3Kδ inhibitors have been demonstrated in various preclinical models of inflammatory diseases. The following table summarizes key quantitative findings from these studies.

| Animal Model | Inhibitor | Dose & Route | Key Inflammatory Parameter | % Inhibition / Effect |

| OVA-induced Asthma (Mouse) | IC87114 | 30 mg/kg, i.p. | IL-17 secretion | Reduced levels[14] |

| OVA-induced Asthma (Mouse) | Duvelisib (IPI-145) | Systemic | Eosinophil infiltration | Reduced infiltration[14] |

| LPS-induced Acute Lung Injury (Mouse) | Idelalisib | 10 mg/kg, oral | Total protein in BALF | Significantly reduced[12] |

| LPS-induced Acute Lung Injury (Mouse) | Duvelisib | 10 mg/kg, oral | Total cells in BALF | Significantly reduced[12] |

| Collagen-Induced Arthritis (Mouse) | Duvelisib (IPI-145) | N/A | Arthritis Score | Potent activity observed[15] |

| LPS-induced Airway Inflammation (Rat) | AZD8154 | 0.3 mg/kg, inhaled | Neutrophil recruitment in BALF | 83% inhibition[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PI3Kδ inhibitors.

In Vitro PI3Kδ Kinase Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the enzymatic activity of PI3Kδ and the inhibitory effect of test compounds.[9][16]

Materials:

-

Recombinant PI3Kδ enzyme

-

PI(4,5)P2 (PIP2) substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 50 mM NaCl, 0.025 mg/ml BSA)

-

HTRF Detection Reagents:

-

Europium-labeled anti-GST antibody

-

GST-tagged PH domain

-

Biotinylated PIP3

-

Streptavidin-Allophycocyanin (APC)

-

-

Stop Solution (e.g., EDTA)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the PI3Kδ inhibitor in 100% DMSO.

-

Assay Plate Preparation: Add 0.5 µL of diluted compound or DMSO (for controls) to the wells of a 384-well plate.

-

Enzyme/Substrate Mix: Prepare a working solution of PI3Kδ enzyme and PIP2 substrate in assay buffer. Add 14.5 µL of this mix to each well containing the compound. For "minus enzyme" controls, add only the PIP2 substrate solution.

-

Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to its Km for the enzyme.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), during which the enzyme converts PIP2 to PIP3.

-

Stop Reaction: Add 5 µL of Stop Solution to all wells to terminate the enzymatic reaction.

-

Detection: Add 5 µL of the HTRF detection mix to each well. This mix contains the components that will generate the FRET signal.

-

Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the detection components to equilibrate.

-

Read Plate: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (Europium).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the amount of PIP3 produced. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Neutrophil Migration

This protocol describes a transwell migration assay to assess the effect of PI3Kδ inhibitors on neutrophil chemotaxis.[15][17][18]

Materials:

-

Primary human neutrophils isolated from fresh whole blood

-

Transwell inserts with 3-5 µm pores

-

24-well plates

-

Chemoattractant (e.g., IL-8, fMLP)

-

Migration buffer (e.g., HBSS with 0.1% BSA)

-

Calcein-AM or other fluorescent cell dye

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Labeling: Resuspend the isolated neutrophils in migration buffer and label them with Calcein-AM for 30 minutes at 37°C.

-

Inhibitor Pre-treatment: Wash the labeled neutrophils and pre-incubate them with various concentrations of the PI3Kδ inhibitor or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add migration buffer containing the chemoattractant to the lower chambers of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Add the pre-treated neutrophil suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the transwell inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of migration relative to the vehicle control. Plot the percentage of migration against the inhibitor concentration to determine the IC50 for migration inhibition.

References

- 1. abmgood.com [abmgood.com]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Mast cell degranulation assays [bio-protocol.org]

- 5. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K inhibition in inflammation: Toward tailored therapies for specific diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokine release [bio-protocol.org]

- 11. Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the anti-inflammatory effects of PI3Kδ/γ inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. criver.com [criver.com]

- 18. spandidos-publications.com [spandidos-publications.com]

The Role of Phosphoinositide 3-Kinase Delta (PI3Kδ) in Chronic Obstructive Pulmonary Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta (δ) isoform, has emerged as a critical driver of the chronic inflammation and impaired immune responses observed in COPD.[1][2] Upregulated PI3Kδ activity in leukocytes, especially neutrophils and macrophages, contributes to key pathological features of COPD, including dysregulated inflammatory mediator release, aberrant neutrophil chemotaxis, and corticosteroid resistance.[3][4][5][6] This central role has positioned PI3Kδ as a promising therapeutic target, with several selective inhibitors under investigation for their potential to ameliorate the underlying inflammatory processes in COPD. This technical guide provides an in-depth overview of the role of PI3Kδ in COPD, summarizing key experimental findings, detailing relevant methodologies, and visualizing the core signaling pathways and experimental approaches.

The PI3Kδ Signaling Pathway in the Context of COPD

The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[5] The class I PI3Ks are further divided into isoforms α, β, γ, and δ. PI3Kδ is predominantly expressed in leukocytes and is activated by receptor tyrosine kinases and G protein-coupled receptors.[5] In the context of COPD, exposure to cigarette smoke and other irritants leads to the activation of the PI3Kδ pathway in immune cells.[7]

This activation initiates a signaling cascade, primarily through the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The activation of the PI3K/Akt pathway is a central event in the pathogenesis of COPD, driving both inflammatory and oxidative stress responses.

Activated Akt, in turn, phosphorylates a wide range of substrates, leading to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and matrix metalloproteinases (MMPs).[8] This cascade perpetuates the chronic inflammatory state characteristic of COPD. Furthermore, the PI3Kδ pathway is implicated in the impaired phagocytic function of macrophages and the dysregulated migration of neutrophils, contributing to an ineffective immune response to pathogens and frequent exacerbations in COPD patients.[3][9]

References

- 1. PI3K signalling in chronic obstructive pulmonary disease and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]

- 5. atsjournals.org [atsjournals.org]

- 6. PI3K Inhibitors as Potential Therapeutic Agents for the Treatment of COPD with Associated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K Signaling in Chronic Obstructive Pulmonary Disease: Mechanisms, Targets, and Therapy | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Nemiralisib (GSK2269557): A Technical Overview of Its Mechanism and Impact on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, developed primarily as an inhaled treatment for inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] The PI3Kδ pathway is a critical signaling node, particularly in cells of the immune system, making it a rational target for immunomodulatory therapy.[3] While preclinical and early clinical data demonstrated target engagement and effects on key inflammatory biomarkers, this compound's development was halted after larger clinical trials failed to show significant clinical efficacy in patients with acute exacerbations of COPD.[1][4][5] This guide provides an in-depth technical examination of this compound's mechanism of action, its quantified effects on immune cell functions, and the experimental protocols used to elucidate these effects.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3K family is further divided into isoforms α, β, γ, and δ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is crucial for the proper function and regulation of various immune cells, including B and T lymphocytes and neutrophils.[3]

Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt (also known as Protein Kinase B) and mammalian target of rapamycin (mTOR). Hyperactivation of this pathway is implicated in various inflammatory diseases and malignancies.[3]

This compound functions as a competitive inhibitor at the ATP-binding site of the PI3Kδ enzyme, blocking the conversion of PIP2 to PIP3 and thereby downregulating the entire PI3K/Akt/mTOR signaling cascade. This inhibition is intended to modulate aberrant immune cell activity.

Data Presentation: Potency, Selectivity, and Effects on Immune Function

Quantitative data from in vitro and clinical studies are summarized below to provide a clear comparison of this compound's pharmacological profile.

Table 1: In Vitro Potency and Selectivity of this compound

This table details the binding affinity and selectivity of this compound for the PI3Kδ isoform compared to other Class I PI3K isoforms. The high pKi and >1000-fold selectivity underscore its targeted design.

| Target | Potency (pKi) | Selectivity (pIC₅₀) | Fold Selectivity vs. PI3Kδ |

| PI3Kδ | 9.9 | - | - |

| PI3Kα | - | 5.3 | >1000x |

| PI3Kβ | - | 5.8 | >1000x |

| PI3Kγ | - | 5.2 | >1000x |

| Data sourced from MedchemExpress and Selleck Chemicals.[6][7][8] |

Table 2: In Vitro Effects of this compound on Immune Cell Function

This table summarizes the functional consequences of PI3Kδ inhibition by this compound in primary immune cells.

| Assay | Cell Type | Measurement | Result (pIC₅₀) |

| Cytokine Release | Human PBMCs | IFNγ Inhibition | 9.7 |

| Data sourced from MedchemExpress.[7][8] |

Table 3: Effects of Inhaled this compound on Sputum Biomarkers in COPD Patients

This table presents data from a clinical study in COPD patients, showing a reduction in key inflammatory cytokines in induced sputum following treatment.

| Biomarker | Dose (Inhaled) | Duration | Average Reduction vs. Placebo |

| Interleukin-8 (IL-8) | 1000 µg | 14 Days | 32% |

| Interleukin-6 (IL-6) | 1000 µg | 14 Days | 29% |

| Data sourced from Cahn et al., 2017.[9] |

Effects on Specific Immune Cell Populations

Neutrophils

In patients with COPD, neutrophils exhibit dysregulated migration, which may impair their ability to effectively clear pathogens.[10]

-

Migration: this compound was shown to correct these aberrant migration characteristics in vitro.[10]

-

Gene Expression: In a clinical trial with stable COPD patients, inhaled this compound altered the expression of 371 genes in sputum cells. Unbiased pathway analysis highlighted significant changes in genes related to neutrophil migration, neutrophil adhesion, and bacterial recognition pathways .[10]

-

Effector Functions: this compound demonstrated a concentration-dependent inhibition of neutrophil elastase and reactive oxygen species (ROS) production in vitro from neutrophils isolated from COPD patients.[10]

Lymphocytes (T and B Cells)

The PI3Kδ pathway is integral to lymphocyte development, activation, and function.[4]

-

In Vitro Activity: this compound potently inhibits the release of Interferon-gamma (IFNγ) from peripheral blood mononuclear cells (PBMCs), which consist primarily of lymphocytes, with a pIC₅₀ of 9.7.[7][8]

-

Clinical Observations: Despite potent in vitro activity, clinical trials in patients with Activated PI3Kδ Syndrome (APDS) and COPD reported no meaningful changes in blood lymphocyte subsets following treatment.[11][12] This discrepancy between in vitro potential and in vivo observation was a key challenge in the drug's development.

Eosinophils

While PI3Kδ is a known regulator of eosinophil function and a target in eosinophilic disorders, specific quantitative data on the direct effects of this compound on eosinophils are not detailed in the available literature. However, the mechanism of action suggests a potential role in modulating eosinophil-driven inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited.

Protocol 4.1: PI3K Isoform Selectivity Enzyme Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different PI3K isoforms.

-

Methodology:

-

Enzyme Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are used.

-

Compound Preparation: this compound is serially diluted (typically 4-fold) in 100% DMSO.

-

Pre-incubation: Enzymes are pre-incubated with the diluted this compound or DMSO (vehicle control) for 15 minutes.

-

Reaction Initiation: The kinase reaction is initiated by adding a substrate solution. The solution contains:

-

Detection: The amount of newly synthesized PIP3 is quantified, often using a competitive binding assay where generated PIP3 competes with a fluorescently labeled PIP3 for binding to a PIP3-binding protein.

-

Data Analysis: IC₅₀ values are calculated from the concentration-response curve and converted to pIC₅₀ values (-log(IC₅₀)).

-

Protocol 4.2: Human PBMC IFNγ Release Assay

-

Objective: To measure the effect of this compound on T-cell cytokine production.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Cells are plated in 96-well plates in a suitable culture medium.

-

Compound Addition: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: T-cells within the PBMC population are stimulated to produce IFNγ. Common stimuli include anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen.

-

Incubation: Plates are incubated for 48-72 hours to allow for cytokine production.

-

Supernatant Collection: The cell culture supernatant is collected after centrifugation of the plates.

-

Quantification: The concentration of IFNγ in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: The percent inhibition of IFNγ release is calculated for each this compound concentration relative to the stimulated vehicle control, and an IC₅₀ value is determined.

-

Clinical Translation and Conclusion

The development of this compound illustrates a common challenge in drug development: translating potent in vitro activity into tangible clinical benefit.

Despite strong preclinical data and evidence of target engagement in early human trials (e.g., reduction of sputum IL-6 and IL-8), this compound failed to improve the primary endpoint of lung function (FEV₁) or key secondary endpoints, such as the rate of re-exacerbations, in a large Phase IIb dose-ranging study in patients with acute exacerbations of COPD.[4][5] Furthermore, the treatment was associated with a dose-dependent increase in post-inhalation cough.[4][5] Similarly, a trial in patients with APDS, a disease directly caused by PI3Kδ hyperactivation, found no convincing evidence of target engagement in the lung or downstream effects.[11]

References

- 1. This compound | MedPath [trial.medpath.com]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An open label trial of this compound, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Downstream Signaling Effects of GSK-2269557: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2269557, also known as nemiralisib, is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells. Consequently, GSK-2269557 has been investigated as a therapeutic agent for inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the downstream signaling effects of GSK-2269557, including quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the PI3K/Akt Pathway

The primary mechanism of action of GSK-2269557 is the direct inhibition of PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). The suppression of Akt activation is a key event in the downstream signaling cascade of GSK-2269557.

Quantitative Data on PI3K/Akt Pathway Inhibition

While specific quantitative data on the dose-dependent effects of GSK-2269557 on the phosphorylation of Akt (pAkt) from publicly available literature is limited, the following table summarizes the known inhibitory activity of the compound.

| Parameter | Value | Cell Line/System | Reference |

| pKi (PI3Kδ) | 9.9 | Recombinant enzyme | [1] |

| pIC50 (IFNγ release) | 9.7 | Peripheral Blood Mononuclear Cells (PBMCs) | [2] |

| EC50 (airway inflammation) | 67 mcg/kg | Rat model of allergic airways inflammation |

Note: pKi and pIC50 are logarithmic measures of binding affinity and inhibitory concentration, respectively. A higher value indicates greater potency.

Downstream Signaling Pathways

Inhibition of the PI3Kδ/Akt pathway by GSK-2269557 has potential ramifications for other interconnected signaling cascades, including the MAPK/ERK and NF-κB pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another crucial regulator of cell proliferation, differentiation, and survival. Cross-talk between the PI3K/Akt and MAPK/ERK pathways is well-documented. In some cellular contexts, inhibition of the PI3K pathway can lead to a compensatory upregulation of the MAPK/ERK pathway. However, some studies suggest that PI3Kδ inhibition can lead to a reduction in ERK phosphorylation.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. The PI3K/Akt pathway can positively regulate NF-κB activity. Therefore, inhibition of PI3Kδ by GSK-2269557 is expected to lead to a downstream reduction in NF-κB activation.

Experimental Protocols

Western Blot for Phosphorylated Akt (pAkt) and ERK (pERK)

This protocol describes a standard method for assessing the phosphorylation status of Akt and ERK in response to treatment with GSK-2269557.

a. Cell Culture and Treatment:

-

Seed cells (e.g., a relevant immune cell line) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat the cells with varying concentrations of GSK-2269557 or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., a cytokine or antigen) to activate the PI3K and/or MAPK pathways.

b. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford protein assay.

c. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or total ERK.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

b. Treatment and Stimulation:

-

After 24 hours, treat the cells with GSK-2269557 or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

c. Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay substrate and measure the firefly luciferase activity.

-

Add the Renilla luciferase substrate and measure the Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK-2269557.

Experimental Workflow: Western Blot

Caption: A typical workflow for Western blot analysis.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for an NF-κB luciferase reporter assay.

Conclusion

GSK-2269557 is a highly potent and selective inhibitor of PI3Kδ that demonstrates clear anti-inflammatory effects, primarily through the inhibition of the PI3K/Akt signaling pathway. While direct quantitative data on its effects on downstream signaling nodes like pERK and NF-κB in various cellular contexts is an area for further public disclosure, the established links between these pathways suggest that GSK-2269557 likely modulates their activity. The experimental protocols provided in this guide offer robust methods for researchers to investigate these downstream effects in their own systems. The continued study of GSK-2269557 and other PI3Kδ inhibitors is crucial for understanding their full therapeutic potential and for the development of novel treatments for a range of inflammatory and autoimmune disorders.

References

Nemiralisib (GSK2269557): A Technical Guide on a Selective PI3Kδ Inhibitor for Asthma Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemiralisib (formerly GSK2269557) is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme that was investigated as an inhaled therapeutic for inflammatory airway diseases, including asthma. While its clinical development for asthma has been discontinued due to a lack of significant clinical improvement in broad patient populations, the study of this compound and the PI3Kδ pathway continues to provide valuable insights into the complex inflammatory cascades underlying asthma pathophysiology. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, the role of the PI3Kδ signaling pathway in asthma, and a summary of key clinical trial data and experimental protocols.

Introduction: The Role of PI3Kδ in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and variable airflow obstruction. The underlying inflammation is often driven by a T-helper type 2 (Th2) immune response, leading to the infiltration of eosinophils, mast cells, and lymphocytes into the airways.[1]

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in regulating various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are particularly important in the inflammatory process. The p110δ isoform of PI3K is predominantly expressed in leukocytes and is a key mediator of their activation, recruitment, and function.[2][3] Activation of PI3Kδ has been strongly linked to the pathogenesis of airway inflammation in asthma.[3]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that exhibits high selectivity for the PI3Kδ isoform. By binding to the ATP-binding pocket of the PI3Kδ enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins such as Akt and phosphoinositide-dependent kinase 1 (PDK1). The inhibition of this cascade ultimately disrupts the signaling pathways that drive the inflammatory response in asthma.

The PI3Kδ Signaling Pathway in Asthma

The PI3Kδ signaling pathway is a central hub in the inflammatory cascade of asthma. Its activation in various immune cells contributes to the key features of the disease.

-

Immune Cell Recruitment and Activation: PI3Kδ signaling is essential for the chemotaxis, activation, and survival of key inflammatory cells in asthma, including eosinophils, neutrophils, and lymphocytes.[2]

-

Mast Cell Degranulation: In allergic asthma, the cross-linking of IgE on mast cells activates PI3Kδ, leading to the release of histamine, leukotrienes, and pro-inflammatory cytokines.

-

Th2 Cell Differentiation and Cytokine Production: The PI3Kδ pathway is involved in the differentiation of naive T cells into Th2 cells and promotes the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which are central to the asthmatic inflammatory response.

Below is a diagram illustrating the central role of the PI3Kδ signaling pathway in airway inflammation.

Preclinical Evidence

While specific quantitative preclinical data for this compound in asthma models is not extensively published, studies on selective PI3Kδ inhibitors in animal models of allergic airway inflammation have demonstrated their potential therapeutic efficacy.

In a chronic ovalbumin (OVA)/alum-induced asthma model in rats, a selective PI3Kδ inhibitor showed dose-dependent reductions in key inflammatory markers in the bronchoalveolar lavage fluid (BALF).[4] This included reductions in Th2 cytokines and granulocyte chemokines, leading to a consequent decrease in the influx of eosinophils.[4] These preclinical findings provided the rationale for investigating PI3Kδ inhibitors like this compound in clinical trials for asthma.

Clinical Studies with this compound in Asthma

A key clinical trial investigating the efficacy and safety of this compound in adults with persistent, uncontrolled asthma was a multicentre, randomized, double-blind, placebo-controlled, crossover study (NCT02567708).[3]

Experimental Protocol: NCT02567708

The following diagram outlines the experimental workflow of this clinical trial.

Methodology Details:

-

Study Design: Randomized, double-blind, placebo-controlled, crossover.

-

Participants: 50 adults with persistent, uncontrolled asthma.

-

Intervention: Once-daily inhaled this compound (1000 µg) or placebo for 28 days.

-

Crossover: Following a 4-week washout period, patients switched to the alternative treatment for another 28 days.

-

Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) at day 28.

-

Secondary Endpoints: Weighted mean FEV1 (0-4 hours), change in trough forced vital capacity (FVC) at day 28, and levels of inflammatory markers in induced sputum.[3]

Quantitative Data from Clinical Trial NCT02567708

The following tables summarize the key quantitative findings from the study.

Table 1: Change in Lung Function at Day 28

| Parameter | This compound vs. Placebo (Adjusted Posterior Median) | 95% Credible Interval |

| Trough FEV1 from baseline | 7 ml | -83 to 102 ml |

Data from Khindri et al., 2018.[3]

Table 2: Median Reduction in Sputum Inflammatory Cytokines at Day 14

| Cytokine | Median Reduction with this compound vs. Placebo |

| Interleukin-5 (IL-5) | 17% |

| Interleukin-13 (IL-13) | 7% |

| Interleukin-6 (IL-6) | 15% |

| Interleukin-8 (IL-8) | 8% |

Data from Khindri et al., 2018.[3]

The results of this study showed that while this compound was generally well-tolerated and demonstrated local target engagement with a reduction in sputum inflammatory cytokines, this did not translate into a meaningful clinical improvement in lung function for the broad population of patients with persistent, uncontrolled asthma.[3]

Discussion and Future Perspectives

The journey of this compound in asthma research underscores the complexities of translating preclinical findings into clinical efficacy. While the potent and selective inhibition of PI3Kδ by this compound effectively modulated local inflammatory markers in the airways, this did not result in significant improvements in lung function in a broad asthma population.[3]

Several factors could contribute to this outcome:

-

Patient Heterogeneity: Asthma is a highly heterogeneous disease with various underlying inflammatory endotypes. It is possible that PI3Kδ inhibition may be more effective in specific, more severe asthma phenotypes, such as those with bacterial colonization or frequent exacerbations, as suggested by the authors of the clinical trial.[3]

-

Redundancy of Inflammatory Pathways: The inflammatory cascade in asthma is complex and involves multiple redundant pathways. Inhibition of a single pathway, such as PI3Kδ, may not be sufficient to overcome the multifaceted nature of the disease in all patients.

-

Drug Delivery and Retention: Achieving and maintaining therapeutic concentrations of an inhaled drug at the site of inflammation in the lungs can be challenging.

Despite the discontinuation of its development for asthma, the research on this compound has significantly advanced our understanding of the role of PI3Kδ in airway inflammation. Future research in this area could focus on:

-

Biomarker-Driven Patient Selection: Identifying biomarkers that can predict which asthma patients are most likely to respond to PI3Kδ inhibition.

-

Combination Therapies: Investigating the potential of combining PI3Kδ inhibitors with other anti-inflammatory agents that target different pathways.

-

Exploring Other Inflammatory Diseases: The role of PI3Kδ in other inflammatory conditions remains an active area of research.

Conclusion

This compound, a selective PI3Kδ inhibitor, represents a targeted therapeutic approach to mitigating the airway inflammation central to asthma. While clinical trials did not demonstrate a significant improvement in lung function in a broad population of patients with persistent, uncontrolled asthma, the research has provided invaluable insights into the PI3Kδ signaling pathway's role in the disease. The data from these studies, particularly the observed reduction in local inflammatory markers, suggest that targeting PI3Kδ may still hold promise for specific, well-defined asthma endotypes. Further research, guided by a deeper understanding of patient heterogeneity and the intricate network of inflammatory pathways, will be crucial in determining the future of PI3Kδ inhibitors in the management of asthma and other inflammatory respiratory diseases.

References

- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 2. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled this compound in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

Preclinical Profile of Nemiralisib: A Technical Guide for Drug Development Professionals

An In-depth Review of the In Vitro and In Vivo Pharmacology, Pharmacokinetics, and Safety of the Potent and Selective PI3Kδ Inhibitor

Introduction

Nemiralisib (also known as GSK2269557) is a potent and highly selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor that was under development as an inhaled anti-inflammatory treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The PI3Kδ signaling pathway plays a crucial role in the activation and function of various immune cells, making it a key target for inflammatory conditions. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile to support researchers, scientists, and drug development professionals.

Mechanism of Action: Potent and Selective PI3Kδ Inhibition

This compound is a highly potent inhibitor of the p110δ isoform of PI3K, with a pKi of 9.9.[1][4] Its mechanism of action involves the inhibition of the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K signaling cascade. This pathway is integral to the function of leukocytes, and its inhibition by this compound leads to the modulation of immune cell recruitment and activation.[5][6]

Signaling Pathway

The PI3Kδ pathway is predominantly expressed in hematopoietic cells and is crucial for B-cell and T-cell function, as well as for the activation of neutrophils and mast cells. Upon activation by various cell surface receptors, PI3Kδ phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and phosphoinositide-dependent kinase-1 (PDK1). The activation of this cascade ultimately leads to cellular responses including proliferation, differentiation, survival, and migration. This compound, by selectively blocking PI3Kδ, effectively dampens these inflammatory responses.

References

Inhaled PI3K Inhibitors for Lung Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the development and application of inhaled phosphoinositide 3-kinase (PI3K) inhibitors as a therapeutic strategy for lung inflammation, a hallmark of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The localized delivery of these inhibitors to the lungs aims to maximize therapeutic efficacy while minimizing systemic side effects. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes.

The PI3K Signaling Pathway in Lung Inflammation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes integral to the pathogenesis of inflammatory lung diseases, including cell growth, proliferation, survival, and migration.[1][2] In the context of asthma and COPD, the activation of Class I PI3Ks, particularly the leukocyte-predominant isoforms PI3Kγ and PI3Kδ, is a key event.[3][4]

Upon activation by various stimuli such as growth factors, cytokines, and G-protein-coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The subsequent phosphorylation cascade involving Akt and mTOR (mammalian target of rapamycin) modulates the function of numerous substrates, leading to pro-inflammatory responses. These include the activation and recruitment of inflammatory cells (neutrophils, eosinophils, macrophages), airway smooth muscle cell proliferation, mucus hypersecretion, and increased vascular permeability.[1][3] Given its central role, the PI3K pathway is a highly attractive target for anti-inflammatory therapies in respiratory diseases.[6][7]

Classes of Inhaled PI3K Inhibitors

PI3K inhibitors can be broadly categorized into pan-inhibitors, which target all Class I isoforms (α, β, γ, δ), and isoform-selective inhibitors. While early pan-inhibitors like LY294002 demonstrated efficacy in preclinical models, their clinical use has been hampered by toxicity due to the ubiquitous expression of α and β isoforms.[3][4] Consequently, drug development has shifted towards isoform-selective inhibitors, particularly targeting the γ and δ isoforms, which are primarily expressed in leukocytes.[3] Inhaled delivery further enhances the therapeutic window by concentrating the drug at the site of inflammation in the lungs, thereby minimizing systemic exposure.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data for several inhaled PI3K inhibitors from preclinical and clinical studies.

In Vitro Selectivity and Potency

This table presents the half-maximal inhibitory concentration (IC50) or the inhibitor constant (pKi) values, indicating the potency and selectivity of compounds against different PI3K isoforms. Lower values denote higher potency.

| Compound | Type | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference(s) |

| AZD8154 | Dual γ/δ | 61 nM | 1400 nM | 0.79 nM | 0.69 nM | [9] |

| CHF-6523 related compound 1 | δ Selective | >150-fold selectivity vs δ | >150-fold selectivity vs δ | - | pKi = 8.4 | [10] |

| CPL302253 | δ Selective | - | - | - | IC50 = 2.8 nM | [11] |

| CL27e (active form of CL27c) | Pan | 23-81% inhibition | - | - | - | [12] |

Data presented as IC50 unless otherwise noted. Selectivity is often expressed as a fold-difference compared to the primary target isoform.

Preclinical Efficacy in Lung Inflammation Models

This table summarizes the efficacy of inhaled PI3K inhibitors in animal models of lung inflammation, primarily focusing on the reduction of inflammatory cells in bronchoalveolar lavage fluid (BALF).

| Compound | Model | Species | Dose | Key Efficacy Endpoint & Result | Reference(s) |

| AZD8154 | LPS-induced Neutrophilia | Rat | 0.3 mg/kg (inhaled) | 83% inhibition of BALF neutrophil recruitment | [9] |

| AZD8154 | OVA-induced Asthma | Rat | 69-1180 µg/kg (inhaled) | Dose-dependent inhibition of eosinophil influx | [9] |

| CL27c | OVA-induced Asthma | Mouse | 2 mg/ml (aerosol) | Significant reduction in BALF eosinophils and neutrophils | [13][14] |

| CL27c | Bleomycin-induced Fibrosis | Mouse | 2 mg/ml (aerosol) | Reduced macrophage and neutrophil infiltration; decreased hydroxyproline | [12] |

| GSK2292767A | Murine PD Model | Mouse | - | 63% reduction in eosinophilia | [15] |

Pharmacokinetic (PK) Parameters

This table highlights key pharmacokinetic properties of inhaled PI3K inhibitors, demonstrating their behavior in the body after administration. High lung retention and a long half-life are desirable for inhaled therapies.

| Compound | Species | Administration | Key PK Parameter(s) | Reference(s) |

| AZD8154 | Human | Inhaled | Terminal half-life: 18.0-32.0 hours; Pulmonary bioavailability: 94.1% | [16] |

| CL27c (Prodrug) | Mouse | Inhaled (2 mg/ml) | Lung Cmax: 169.2 ng/g at 1 hr; Plasma Cmax: 1.2 ng/ml at 1 hr | [12] |

| CL27e (Active) | Mouse | Inhaled (2 mg/ml) | Lung Cmax: 4.5 ng/g at 1 hr; Plasma Cmax: 1.34 ng/ml at 1 hr | [12] |

| IC87114 | Mouse | Intratracheal | Plasma half-life: 2.37 hours; BALF half-life: 10.25 hours | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of inhaled PI3K inhibitors for lung inflammation.

Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This model is widely used to study Th2-mediated allergic airway inflammation, a key feature of asthma.[18][19]

1. Sensitization:

-

On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified with 1-4 mg of aluminum hydroxide (alum) as an adjuvant in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[20][21]

-

Control animals receive i.p. injections of PBS with alum only.[21]

2. Airway Challenge:

-

From Day 28 to Day 30 (or as per specific study design), expose mice to an aerosol of 1-2% OVA (w/v) in saline for 20-30 minutes daily.[20][21]